1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one
Brand Name: Vulcanchem
CAS No.: 6317-81-3
VCID: VC21315577
InChI: InChI=1S/C21H16O2/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C21H16O2
Molecular Weight: 300.3 g/mol

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one

CAS No.: 6317-81-3

Cat. No.: VC21315577

Molecular Formula: C21H16O2

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one - 6317-81-3

Specification

CAS No. 6317-81-3
Molecular Formula C21H16O2
Molecular Weight 300.3 g/mol
IUPAC Name (E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C21H16O2/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+
Standard InChI Key QZENWWUJBKYHFS-LFIBNONCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator